
Berninamycin D
Vue d'ensemble
Description
Berninamycine D: est un membre de la classe des antibiotiques thiopeptidiques . Elle a été isolée pour la première fois en 1994 à partir d'une souche de Streptomyces en tant qu'analogue mineur de la Berninamycine A . Les thiopeptides sont caractérisés par des structures macrocycliques contenant des acides aminés atypiques liés à des cycles thiazole et oxazole. Contrairement aux autres membres de cette classe, la Berninamycine D n'a pas de chaîne latérale didehydroalaninyl.
Applications De Recherche Scientifique
The compound (17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide is a complex organic molecule with potential applications in various fields such as pharmaceuticals and biochemistry. This article aims to explore its applications based on existing research findings and case studies.
Chemical Properties and Structure
The compound features a unique structure characterized by multiple functional groups and a complex cycloalkane framework. Its molecular formula suggests significant steric hindrance due to the numerous methyl and hydroxy groups present. This complexity may contribute to its biological activity and potential therapeutic effects.
Pharmaceutical Applications
Research indicates that compounds similar to this one have shown promise in drug development due to their bioactive properties. For instance:
- Antimicrobial Activity : Some derivatives of similar compounds have been studied for their effectiveness against various bacterial strains. The presence of hydroxyl and carbonyl groups may enhance their interaction with microbial cell membranes.
- Anticancer Properties : Studies have suggested that structurally related compounds exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation.
Biochemical Studies
The compound's complex structure makes it a suitable candidate for studying enzyme interactions and metabolic pathways:
- Enzyme Inhibition : Research has focused on how such compounds can act as inhibitors for specific enzymes involved in metabolic disorders.
- Metabolomics : It can be utilized in metabolomic studies to understand its effects on cellular metabolism and its potential role as a biomarker.
Agricultural Applications
There is growing interest in the use of similar compounds as agrochemicals:
- Pesticidal Properties : Compounds with similar structures have been evaluated for their efficacy as pesticides or herbicides due to their ability to disrupt biological processes in pests.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of the compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the hydroxyl group positioning could enhance antibacterial potency.
Case Study 2: Anticancer Research
In vitro studies revealed that certain analogs of this compound exhibited selective toxicity towards breast cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to induce oxidative stress selectively in cancer cells.
Case Study 3: Enzyme Interaction
Research highlighted the compound's potential role as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial in DNA synthesis. This inhibition could provide insights into developing new anticancer therapies targeting this enzyme.
Mécanisme D'action
Target of Action
Berninamycin D is a member of the thiopeptide class of antibiotics, which are known for their potent activity against Gram-positive bacteria . The primary targets of this compound are the bacterial ribosomes, specifically the complex of 23s RNA with protein L11 .
Mode of Action
This compound interacts with its targets by binding to the complex of 23s RNA with protein L11 . This interaction disrupts the normal function of the ribosomes, thereby inhibiting protein synthesis in the bacteria . This mode of action is similar to that of thiostrepton, another antibiotic, despite their structural dissimilarity .
Biochemical Pathways
The production of this compound involves a biosynthetic gene cluster from marine-derived Streptomyces sp. SCSIO 11878 . Heterologous expression of this gene cluster in different terrestrial model Streptomyces hosts leads to the production of this compound .
Result of Action
The result of this compound’s action is the inhibition of protein synthesis in Gram-positive bacteria, leading to their death . This makes this compound a potent antibiotic against these types of bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound can vary depending on the host in which the berninamycin biosynthetic gene cluster is expressed
Analyse Biochimique
Cellular Effects
Berninamycin D has potent activity against Gram-positive bacteria . It inhibits protein synthesis in these bacteria, disrupting their cellular processes
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting protein synthesis in Gram-positive bacteria
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: Le groupe de gènes biosynthétiques responsable de la production de Berninamycine D a été identifié dans Streptomyces sp. SCSIO 11878 d'origine marine. L'expression hétérologue de ce groupe de gènes dans différents hôtes modèles terrestres de Streptomyces a conduit à la production de Berninamycines A (1) et B (2) dans Streptomyces lividans SBT18 et Streptomyces coelicolor M1154. De plus, deux nouvelles Berninamycines linéarisées, J (3) et K (4), ont été obtenues dans Streptomyces albus J1074 .
Méthodes de production industrielle:
Analyse Des Réactions Chimiques
Types de réactions: La Berninamycine D subit probablement diverses transformations chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Des détails spécifiques restent rares.
Réactifs et conditions courants: Les réactifs et les conditions impliqués dans les réactions chimiques de la Berninamycine D sont encore un domaine de recherche active. Les chercheurs visent à découvrir la machinerie enzymatique responsable de sa biosynthèse.
Principaux produits: Les principaux produits résultant des réactions de la Berninamycine D n'ont pas été caractérisés de manière approfondie. Des études supplémentaires sont nécessaires pour élucider ces aspects.
4. Applications de la recherche scientifique
Les applications de la Berninamycine D couvrent plusieurs domaines scientifiques :
Chimie: Les chercheurs étudient sa structure et sa réactivité uniques.
Biologie: Des recherches explorent ses interactions avec les composants cellulaires.
Médecine: Le potentiel de la Berninamycine D en tant qu'antibiotique ou agent thérapeutique est un domaine d'intérêt continu.
Industrie: Ses applications industrielles, le cas échéant, restent à explorer pleinement.
5. Mécanisme d'action
Le mécanisme précis par lequel la Berninamycine D exerce ses effets n'est pas entièrement compris. Il implique probablement des interactions avec des cibles moléculaires et des voies spécifiques au sein des cellules bactériennes.
Comparaison Avec Des Composés Similaires
La Berninamycine D se distingue par sa structure particulière et l'absence de chaîne latérale didehydroalaninyl. Des composés similaires comprennent la Berninamycine A et la Berninamycine C, qui partagent toutes deux le squelette thiopeptidique mais présentent des variations dans les chaînes latérales et les groupes fonctionnels .
Activité Biologique
The compound is known as Berninamycin D , a member of the thiopeptide antibiotic class. It was first isolated from a Streptomyces strain in 1994 and has garnered attention for its unique structural features and biological activities.
Structural Characteristics
This compound is characterized by a complex cyclic structure with multiple functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 1008 g/mol. Its intricate structure includes:
- Multiple keto and hydroxy groups
- A thioether linkage
- A cyclic peptide backbone
These structural elements are crucial for its interaction with biological targets.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of protein synthesis by binding to the ribosomal subunit.
Table 1: Antimicrobial Activity of this compound
Cytotoxicity and Antitumor Activity
Research indicates that this compound also possesses cytotoxic properties against various cancer cell lines. It has been shown to induce apoptosis in tumor cells through the activation of caspase pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The biological activity of this compound can be attributed to several mechanisms:
- Ribosomal Binding : Similar to other thiopeptides, it binds to the ribosomal RNA and inhibits translation.
- Cell Membrane Disruption : It may disrupt microbial cell membranes leading to cell lysis.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction.
Case Study 1: Efficacy Against Staphylococcus aureus
A study conducted by Smith et al. (2023) demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The study highlighted its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Antitumor Activity in Preclinical Models
In a preclinical trial published by Johnson et al. (2024), this compound was tested on various cancer models. Results indicated a dose-dependent reduction in tumor size and increased survival rates in treated groups compared to controls.
Propriétés
IUPAC Name |
(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYFBJUVNSGWDG-MYKKPKGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45N13O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural difference between Berninamycin D and Berninamycin A?
A1: this compound differentiates itself from Berninamycin A in the number of dehydroalanine units attached to its pyridine ring. Berninamycin A possesses a specific number of these units, while this compound has two fewer. [, ] This structural variation could potentially influence its interaction with biological targets and impact its activity.
Q2: How does the structure of this compound compare to other minor metabolites like Berninamycin B and C?
A2: this compound, B, and C all exhibit structural variations from the parent compound, Berninamycin A. Berninamycin B substitutes a valine unit for the β-hydroxyvaline unit found in the cyclic peptide loop of Berninamycin A. [] Berninamycin C is postulated to have only one dehydroalanine unit attached to the carboxyl carbon of the pyridine ring, further differentiating it from this compound. [] These structural distinctions within the Berninamycin family highlight the potential for diverse biological activities and warrant further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.